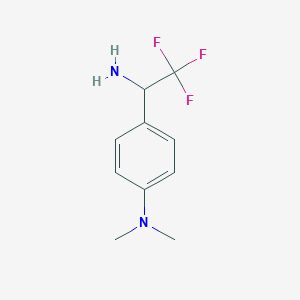
4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline is a chemical compound with the molecular formula C8H9F3N2. It has a molecular weight of 190.17 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2 . This indicates that the compound contains a trifluoroethyl group attached to an aniline group.Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 190.17 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
1. Synthesis and Characterization in Organic Chemistry
4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline and its derivatives are pivotal in the field of organic chemistry. The compound and its related structures have been extensively studied for their synthesis and characterization. For instance, the palladium-catalyzed synthesis of N,N-dimethylanilines, which include similar compounds, is significant due to its efficient yields and use of simple catalytic systems, highlighting the compound's role in organic synthesis (Taeufer & Pospech, 2020).
2. Material Science and Engineering
The compound also finds applications in material science, particularly in the development of high-performance materials. For instance, polyimides synthesized from diamines, including those with a trifluoromethyl group similar to 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline, have demonstrated improved thermal stability and solubility, making them useful for advanced material applications (Bong et al., 2017).
3. Molecular Engineering and Photophysics
In the realm of molecular engineering and photophysics, derivatives of N,N-dimethylaniline have been synthesized for their unique optical properties. For example, donor-acceptor molecular systems based on structures similar to 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline have been studied for their potential in applications involving two-photon excited fluorescence, due to their large two-photon absorption cross-sections and high emission quantum yields (Collings et al., 2009).
作用機序
Target of Action
The primary targets of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline are currently unknown. This compound is structurally similar to 4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzoic acid , which suggests it may interact with similar biological targets.
Mode of Action
Given its structural similarity to other trifluoroethyl compounds, it may interact with its targets through a similar mechanism . .
Biochemical Pathways
The specific biochemical pathways affected by 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline are currently unknown. Based on its structure, it may be involved in pathways related to amino acid metabolism or neurotransmission, but this is purely speculative .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body . The trifluoroethyl group may enhance the compound’s metabolic stability, potentially leading to a longer half-life .
Result of Action
The molecular and cellular effects of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline’s action are currently unknown. Given its structural similarity to other trifluoroethyl compounds, it may have similar effects, such as modulating neurotransmission or other cellular processes .
特性
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-15(2)8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBCHVSMGCNYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



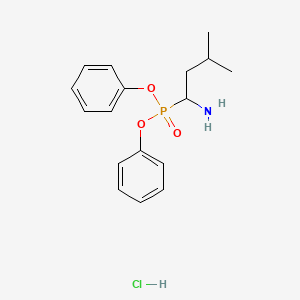
![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)

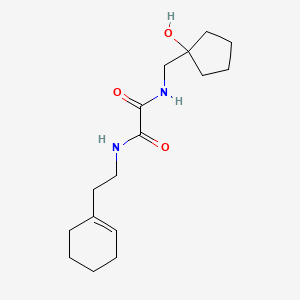
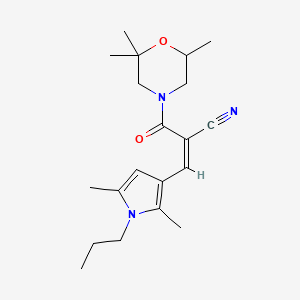

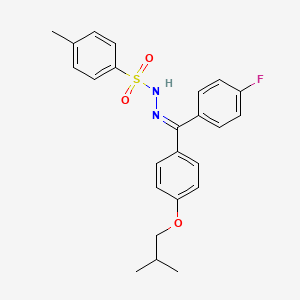


![methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2469512.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)